molecular formula C28H25NO7S B1669258 3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester CAS No. 249886-47-3

3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester

Cat. No.: B1669258
CAS No.: 249886-47-3
M. Wt: 519.6 g/mol
InChI Key: IVAQJHSXBVHUQT-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLX-0921 is a pharmacologically active compound known for its potent antihyperglycemic activity. It functions as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma. This compound has been investigated for its potential use in treating type 2 diabetes by increasing peripheral tissue sensitivity to insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: CLX-0921 is derived from a natural product and belongs to the thiazolidinedione class of compounds. The synthesis involves combining a structurally related molecule, CLX-0901, with a thiazolidinedione moiety. This combination aims to interact with both the insulin receptor and peroxisome proliferator-activated receptor gamma .

Industrial Production Methods: The industrial production of CLX-0921 involves several steps, including the extraction of polyphenolic compounds from plants of the Pterocarpus genus, followed by chemical modifications to enhance its antihyperglycemic potency .

Chemical Reactions Analysis

Types of Reactions: CLX-0921 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CLX-0921 .

Scientific Research Applications

CLX-0921 has several scientific research applications, including:

Mechanism of Action

CLX-0921 exerts its effects by targeting the protein peroxisome proliferator-activated receptor gamma. This receptor is a key regulator of lipid metabolism and glucose homeostasis. By activating this receptor, CLX-0921 increases peripheral tissue sensitivity to insulin, enhances glucose uptake, and promotes glycogen synthesis .

Comparison with Similar Compounds

Uniqueness of CLX-0921: CLX-0921 is unique in its ability to maintain potent glucose-lowering activity with significantly lower adipogenic potential compared to other thiazolidinediones. It also increases glycogen synthesis, an activity not typically associated with other compounds in this class .

Properties

CAS No.

249886-47-3

Molecular Formula

C28H25NO7S

Molecular Weight

519.6 g/mol

IUPAC Name

methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+

InChI Key

IVAQJHSXBVHUQT-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC

SMILES

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CLX-0921;  THR-0921;  CLX0921;  THR0921;  CLX 0921;  THR 0921

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
Reactant of Route 2
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.